1,3-Dichlorobenzene-d4

Beschreibung

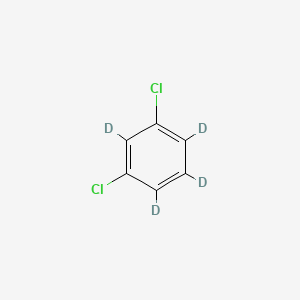

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-2,4,5,6-tetradeuteriobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQOPVIELGIULI-RHQRLBAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])Cl)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298690 | |

| Record name | Benzene-1,2,3,5-d4, 4,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-70-4 | |

| Record name | Benzene-1,2,3,5-d4, 4,6-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,5-d4, 4,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 1,3 Dichlorobenzene D4 in Advanced Analytical Chemistry

Isotope Dilution Mass Spectrometry (IDMS) as a Quantitative Reference Method

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized for its high accuracy and precision in quantifying chemical substances. youtube.comicpms.cz It is considered a definitive method in analytical chemistry and is employed in applications where the highest certainty is required, such as the characterization of certified reference materials. youtube.comicpms.cz The technique's robustness stems from its use of isotopically labeled internal standards, which allows for the correction of various potential errors during analysis.

The fundamental principle of isotope dilution analysis involves the addition of a known quantity of an isotopically enriched form of the analyte, often called a "spike" or "internal standard," to a sample. youtube.comwikipedia.orgosti.gov This addition alters the natural isotopic composition of the target analyte within the sample. wikipedia.org After allowing the labeled standard to fully equilibrate with the native analyte, the mixture is analyzed using mass spectrometry. nih.gov

The mass spectrometer separates and measures the distinct isotopes based on their mass-to-charge ratio. chromatographyonline.com By measuring the resulting isotope ratio of the analyte to its isotopically labeled counterpart, the original concentration of the analyte in the sample can be precisely calculated. youtube.comwikipedia.org A key advantage of this method is that quantification relies on the measurement of signal ratios rather than absolute signal intensities. youtube.comwikipedia.org This makes the final result independent of the analyte's recovery during sample preparation and extraction, provided the standard and the native analyte behave identically. nih.gov

1,3-Dichlorobenzene-d4, a deuterated form of 1,3-dichlorobenzene (B1664543), serves as an excellent internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). In these systems, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes. wikipedia.org

A significant challenge in trace analysis is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., soil, water, biological tissue) interfere with the ionization of the target analyte, causing signal suppression or enhancement. chromatographyonline.com This can lead to significant analytical bias and inaccurate quantification. chromatographyonline.com

Isotope dilution analysis is one of the most effective strategies for mitigating these matrix effects. nih.govchromatographyonline.com Because the stable isotope-labeled internal standard (like this compound) is chemically and physically almost identical to the analyte, it is affected by the matrix in the same way. icpms.czchromatographyonline.com Any suppression or enhancement of the ion signal will impact both the analyte and the internal standard proportionally. chromatographyonline.com Since the quantification is based on the ratio of the two signals, the matrix effects are effectively canceled out, leading to a more accurate and reliable measurement. icpms.czresearchgate.net This correction for matrix suppression and signal drift eliminates the need for frequent recalibration that might be necessary with external calibration methods. icpms.cz

The high accuracy and reliability of IDMS make it indispensable for environmental and chemical trace analysis, where target compounds are often present at very low concentrations within complex matrices. lcms.cz

The table below lists some VOCs that can be analyzed using methods employing deuterated dichlorobenzene internal standards.

| Analyte Compound | Typical Matrix | Analytical Method |

| Benzene (B151609) | Water, Soil, Waste | EPA 8260 |

| Toluene | Water, Soil, Waste | EPA 8260 |

| Ethylbenzene | Water, Soil, Waste | EPA 8260 |

| Xylenes | Water, Soil, Waste | EPA 8260 |

| Chlorobenzene | Water, Soil, Waste | EPA 8260 |

| 1,2-Dichlorobenzene (B45396) | Water, Soil, Waste | EPA 8260 |

| 1,4-Dichlorobenzene | Water, Soil, Waste | EPA 8260 |

Beyond VOCs, this compound is a suitable internal standard for the quantification of a broader range of organic pollutants, including semi-volatile organic compounds (SVOCs). nih.gov These pollutants include various chlorinated hydrocarbons, pesticides, and polynuclear aromatic hydrocarbons (PAHs), which are persistent in the environment and pose risks to ecosystems and human health. nih.gov

In the analysis of surface water, for instance, automated sample preparation followed by GC-MS/MS can be used to detect contaminants at nanogram-per-liter levels. thermofisher.com The use of an appropriate internal standard like this compound is crucial for achieving the necessary accuracy and precision in these demanding analyses. thermofisher.com Its chemical properties make it a good surrogate for other chlorinated benzenes and compounds of similar polarity and volatility, ensuring reliable quantification in complex environmental samples. thermofisher.comwur.nl

Application in Environmental and Chemical Trace Analysis

Tracer Compound Studies for Source Identification

Deuterium-labeled compounds, such as this compound, serve as powerful tools in tracer studies for the identification and apportionment of chemical sources in various environmental and industrial systems. The core principle of using a deuterated compound as a tracer lies in its chemical similarity to its non-deuterated counterpart, 1,3-Dichlorobenzene. Because the substitution of hydrogen with deuterium (B1214612) has minimal impact on the compound's chemical and physical properties, this compound behaves almost identically to the native compound in environmental processes like transport, dispersion, and degradation.

Key Applications in Tracer Studies:

| Application Area | Description |

|---|---|

| Environmental Forensics | Identifying the origin of groundwater or soil contamination by "tagging" potential pollution sources with this compound and monitoring its presence at downstream locations. |

| Process Chemistry | Tracking the progress of complex chemical reactions and understanding reaction kinetics by introducing the labeled compound at a specific stage. irisotope.com |

| Metabolic Studies | In a research context, tracing the metabolic fate of dichlorobenzene within biological systems to understand degradation pathways and the formation of metabolites. synmr.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Utilization of Deuterated Solvents in Structural Elucidation

In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, the solvent itself contains a vast number of hydrogen atoms compared to the sample being analyzed. If a standard, non-deuterated solvent were used, its massive proton signal would overwhelm and obscure the signals from the analyte, making spectral interpretation impossible. quora.com Deuterated solvents are organic solvents in which most or all of the hydrogen atoms (¹H) have been replaced with their isotope, deuterium (²H or D). myuchem.comlabinsights.nl

The utility of deuterium in this context stems from its distinct nuclear properties. Deuterium resonates at a significantly different frequency than protons, so it does not produce a signal in the ¹H NMR spectrum. quora.comstudymind.co.uk This substitution effectively renders the solvent "invisible" in ¹H NMR, allowing for a clear and unobstructed view of the signals from the compound of interest. tcichemicals.com

Furthermore, deuterated solvents play a critical role in the operation of modern NMR spectrometers. The instrument's electronics monitor the deuterium signal from the solvent to "lock" the magnetic field. myuchem.cominnovachem.fr This field-frequency lock compensates for any minor drifts in the magnetic field strength over time, ensuring the stability and reproducibility required for accurate and high-resolution spectral analysis. myuchem.comtcichemicals.com

Role of Deuterium-Labeled Benzene Derivatives as NMR Solvents

Deuterium-labeled benzene derivatives, such as the commonly used Benzene-d6 and the more specialized this compound, serve as important aprotic solvents in NMR spectroscopy. Benzene-d6 is often chosen for its ability to dissolve a wide range of organic compounds, particularly non-polar and aromatic analytes. Its distinct magnetic anisotropy can induce significant shifts in the NMR signals of the solute, an effect that can be leveraged to resolve overlapping peaks and provide additional structural information.

This compound, while not as common as Benzene-d6, would be selected for specific applications where its unique properties are advantageous. Its higher polarity and different solubility characteristics compared to Benzene-d6 may make it a better solvent for certain moderately polar or chlorine-containing analytes. As a deuterated aromatic solvent, it provides a non-interfering medium for ¹H NMR analysis while offering a chemical environment that can influence the chemical shifts of the sample in a useful way.

Comparison of Common Deuterated Solvents:

| Solvent | Formula | Key Properties & Applications |

|---|---|---|

| Chloroform-d | CDCl₃ | General-purpose, good for a wide range of non-polar organic compounds. irisotope.commyuchem.com |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | Polar aprotic solvent, excellent for dissolving polar compounds, peptides, and carbohydrates. myuchem.comalfa-chemistry.com |

| Benzene-d₆ | C₆D₆ | Aprotic solvent, used for non-polar and aromatic compounds; induces solvent shifts that can aid in structural analysis. tcichemicals.com |

| This compound | C₆D₄Cl₂ | Specialized aprotic solvent for analytes requiring its specific solubility or polarity profile. |

| Deuterium Oxide | D₂O | Polar protic solvent for water-soluble compounds like salts, sugars, and proteins; used to identify exchangeable protons (-OH, -NH). myuchem.comstudymind.co.uk |

Deuterium as an NMR Spectroscopic Probe

Beyond its use in solvents, deuterium itself can be directly observed using ²H NMR (or D-NMR) spectroscopy. wikipedia.org While ¹H NMR detects protons, ²H NMR is tuned to the specific resonance frequency of deuterium nuclei. This technique serves as a powerful analytical tool for several reasons. Firstly, it can be used to confirm the success and determine the degree of deuteration in a labeled compound like this compound. A strong signal in the ²H NMR spectrum, coupled with a correspondingly weak or absent signal in the ¹H NMR spectrum, provides direct evidence of isotopic labeling. wikipedia.orgsigmaaldrich.com

Deuterium has a nuclear spin of 1, unlike the spin of 1/2 for a proton. wikipedia.orgwikipedia.org This property makes the deuterium nucleus quadrupolar, and its signals in the NMR spectrum are sensitive to the local electronic environment and molecular motion. As a result, ²H NMR is particularly informative for studying molecular dynamics and orientation, especially in solid-state NMR of polymers and biological membranes. wikipedia.org Although ²H NMR is less sensitive and provides lower resolution than ¹H NMR, its ability to directly probe the labeled sites without background interference makes it an indispensable technique for studying highly deuterated compounds. wikipedia.orgsigmaaldrich.com

Nuclear Properties of Hydrogen Isotopes Relevant to NMR:

| Property | Protium (B1232500) (¹H) | Deuterium (²H or D) |

|---|---|---|

| Nuclear Spin (I) | 1/2 | 1 wikipedia.org |

| Natural Abundance | ~99.98% | ~0.016% wikipedia.org |

| NMR Frequency (relative) | High (e.g., 400 MHz) | Low (e.g., 61 MHz on a 400 MHz instrument) wikipedia.org |

| Sensitivity (relative) | High | Low wikipedia.org |

| Primary Use in NMR | Analyte signal detection | Solvent for ¹H NMR; direct probe in ²H NMR myuchem.comwikipedia.org |

Mechanistic Organic Chemistry and Kinetic Investigations Using 1,3 Dichlorobenzene D4

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org Formally, it is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). For C-H bond cleavage, this ratio (kH/kD) is typically greater than 1, indicating that the C-H bond reacts faster than the C-D bond. This phenomenon is a quantum mechanical effect arising from the difference in zero-point vibrational energies of the C-H and C-D bonds. wikipedia.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org The C-H bond can be modeled as a simple harmonic oscillator. Due to the greater mass of deuterium (B1214612), the C-D bond has a lower fundamental vibrational frequency and consequently a lower zero-point energy (ZPE) than a C-H bond. This means the C-D bond is stronger and resides in a deeper potential energy well.

For a reaction to occur, sufficient energy must be supplied to overcome the activation energy barrier. Since the C-D bond starts at a lower energy level, more energy is required to reach the transition state where the bond is breaking, compared to the C-H bond. This results in a higher activation energy for the deuterated reactant and, consequently, a slower reaction rate. The magnitude of the primary KIE for C-H bond cleavage typically ranges from 2 to 8 at room temperature. A value in this range provides strong evidence that the C-H bond is being cleaved in the rate-limiting step.

Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond-breaking or bond-formation in the rate-determining step. wikipedia.org These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs are classified based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: The isotope is attached to the carbon atom undergoing a change in hybridization.

If the hybridization changes from sp3 to sp2 (e.g., in an SN1 reaction), a normal KIE (kH/kD > 1, typically 1.1-1.2) is observed. This is because the C-H bending vibrations are less restricted in the sp2-hybridized transition state compared to the sp3 ground state, leading to a smaller difference in ZPE between the C-H and C-D bonds in the transition state.

Conversely, a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1, typically 0.8-0.9).

β-Secondary KIEs: The isotope is on a carbon atom adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond helps to stabilize a developing positive charge in the transition state. Since C-H bonds are better hyperconjugative donors than C-D bonds, a normal KIE (kH/kD > 1) is typically observed.

Utilizing a specifically labeled compound like 1,3-Dichlorobenzene-d4 is a definitive method for determining if a C-H bond cleavage is the rate-determining step (RDS) of a reaction. By comparing the reaction rate of 1,3-Dichlorobenzene (B1664543) with its deuterated analogue, this compound, a significant primary KIE would confirm that the cleavage of an aromatic C-H bond is integral to the slowest step of the mechanism.

For instance, in an electrophilic aromatic substitution reaction, the mechanism involves two steps: the initial attack of the electrophile to form a carbocation intermediate (the sigma complex) and the subsequent loss of a proton (or deuteron) to restore aromaticity. If the first step is rate-limiting, no significant KIE would be observed (kH/kD ≈ 1). However, if the second step, the C-H/C-D bond cleavage, is rate-limiting, a large primary KIE would be measured.

| Substrate | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implied Rate-Determining Step |

|---|---|---|---|

| 1,3-Dichlorobenzene (C₆H₄Cl₂) | 3.2 x 10⁻⁵ | 1.07 | Formation of sigma complex |

| This compound (C₆D₄Cl₂) | 3.0 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes. A KIE value near unity suggests that C-H bond breaking is not the rate-determining step.

The magnitude of the primary KIE can also provide information about the structure of the transition state. According to the Westheimer model, the maximum KIE is observed for a symmetric transition state, where the proton (or deuteron) is exactly halfway between the donor and acceptor atoms. In this scenario, the vibrational mode corresponding to the bond stretching in the reactant becomes a translational motion along the reaction coordinate and has no ZPE, maximizing the ZPE difference between the reactant and the transition state.

Deuterium Labeling in Reaction Pathway Tracing

Isotopic labeling with deuterium is an invaluable tool for tracing the fate of atoms throughout a reaction sequence. By introducing a deuterium label at a specific position in a molecule like this compound, chemists can follow the label to determine which bonds are broken, which are formed, and whether any intramolecular rearrangements occur. The position of the deuterium atoms in the products can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. wikipedia.org

For example, in a reaction involving a suspected hydrogen migration, using this compound would allow for unambiguous tracking. If the deuterium atoms appear in a different position in the product than in the starting material, it provides direct evidence for such a rearrangement. This technique is crucial for distinguishing between proposed mechanisms that may otherwise be difficult to differentiate.

Influence of Deuterium Substitution on Reaction Selectivity

When a substrate can undergo two or more competing reactions, deuterium substitution can alter the product distribution if one of the pathways has a significant KIE. This is known as an isotopic effect on reaction selectivity.

Consider a scenario where 1,3-Dichlorobenzene can undergo two competing reactions: one involving C-H bond cleavage (Pathway A) and another that does not (Pathway B). If this compound is used as the substrate, the rate of Pathway A will be slowed due to a primary KIE, while the rate of Pathway B will be largely unaffected. As a result, the reaction will be diverted more towards Pathway B, leading to a higher yield of the product from this pathway compared to the reaction with the non-deuterated substrate. This change in selectivity provides further mechanistic insight and can even be exploited for synthetic purposes to favor a desired product.

| Substrate | Yield from Pathway A (C-H/D Cleavage) | Yield from Pathway B (No C-H/D Cleavage) | Product Ratio (B/A) |

|---|---|---|---|

| 1,3-Dichlorobenzene | 60% | 40% | 0.67 |

| This compound | 15% | 85% | 5.67 |

This table presents hypothetical data to illustrate how a kinetic isotope effect in Pathway A can significantly alter the product distribution in favor of Pathway B.

Computational and Theoretical Chemical Studies on 1,3 Dichlorobenzene D4

Quantum Chemical Calculations of Deuterated Aromatic Systems

Quantum chemical calculations are fundamental to understanding the subtle yet significant changes that occur upon isotopic substitution. In deuterated aromatic systems like 1,3-Dichlorobenzene-d4, the primary effect of replacing hydrogen with deuterium (B1214612) is the increase in nuclear mass. This alteration does not change the electronic potential energy surface of the molecule, but it does affect the vibrational energy levels. cchmc.org

One of the most important consequences is the change in zero-point vibrational energy (ZPVE). The ZPVE is lower for a C-D bond compared to a C-H bond because the vibrational frequency is lower for the heavier isotope. This difference in ZPVE can influence the relative stability of deuterated compounds and affect reaction kinetics.

Computational methods, particularly Density Functional Theory (DFT), are widely used to model these systems. nih.gov Calculations for the parent compound, 1,3-Dichlorobenzene (B1664543), using various basis sets (e.g., 6-31G, DZV) have determined optimized geometries and electronic properties. uwosh.edu While specific computational studies on the d4 isotopologue are not extensively documented in the literature, the principles governing these calculations are well-established. The substitution of hydrogen with deuterium leads to very slight modifications in the calculated average bond lengths at temperatures above absolute zero, a phenomenon arising from the different vibrational wavefunctions. cchmc.org

Below is a table of calculated bond lengths for the non-deuterated 1,3-Dichlorobenzene, which serves as a baseline for understanding the geometry of the deuterated analog. The changes upon deuteration are expected to be minimal, typically on the order of thousandths of an Ångström.

| Atomic Pair | Calculated Bond Length (nm) with 6-31G Basis Set | Calculated Bond Length (nm) with DZV Basis Set |

|---|---|---|

| C-H | 0.107 | 0.107 |

| C-C | 0.138 | 0.139 |

| C-Cl | 0.181 | 0.180 |

Data derived from computational models of 1,3-Dichlorobenzene. uwosh.edu

Quantum chemical calculations also provide insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For 1,3-Dichlorobenzene, both HOMO and LUMO are primarily associated with the π-system of the benzene (B151609) ring. uwosh.edu The energies of these orbitals are crucial for predicting the molecule's reactivity and its behavior in electronic transitions. Deuteration has a negligible effect on these electronic properties as they are governed by the electron distribution, which is unchanged by isotopic substitution.

Modeling Isotopic Effects on Molecular Vibrations and Reactivity

The most significant impact of deuteration on a molecular level is observed in its vibrational properties. The frequency of a vibrational mode is dependent on the masses of the atoms involved. Replacing lighter hydrogen atoms with heavier deuterium atoms leads to a predictable decrease in the frequency of the corresponding vibrational modes, particularly the C-D stretching and bending vibrations.

These effects can be accurately modeled using computational methods. By calculating the harmonic vibrational frequencies, theoretical chemists can predict the infrared (IR) and Raman spectra of molecules like this compound. aip.orgsmu.edu The ratio of C-H to C-D stretching frequencies (νC-H / νC-D) is approximately equal to the square root of the ratio of the reduced masses, which is about 1.3-1.4.

The table below illustrates the typical calculated frequency ranges for C-H and C-D vibrations in aromatic rings, demonstrating the shift to lower wavenumbers upon deuteration.

| Vibrational Mode | Typical C-H Frequency Range (cm-1) | Predicted C-D Frequency Range (cm-1) |

|---|---|---|

| Stretching | 3000 - 3100 | 2200 - 2300 |

| Out-of-plane Bending | 675 - 900 | 500 - 700 |

Frequency ranges are general for aromatic compounds and illustrate the expected isotopic shift.

Isotopic substitution also influences chemical reactivity, an effect known as the kinetic isotope effect (KIE). nih.gov The KIE is the ratio of the reaction rate of a compound with the light isotope to that of the compound with the heavy isotope (kH/kD). osti.gov In reactions where a C-H bond is broken in the rate-determining step, the C-D bond, having a lower zero-point energy, requires more energy to break. This results in a slower reaction rate for the deuterated compound, a phenomenon known as a primary KIE. Computational models, such as variational transition state theory, can be employed to calculate the potential energy surfaces of reactions and predict KIE values, providing insight into reaction mechanisms. nih.gov

Simulation of Spectroscopic Signatures (e.g., Mass Spectrometry Fragmentation, NMR Chemical Shifts)

Computational chemistry is an invaluable tool for predicting and interpreting various spectroscopic data. For this compound, this includes simulating its mass spectrum and NMR chemical shifts.

Mass Spectrometry Fragmentation: In mass spectrometry, molecules are ionized and subsequently fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For 1,3-Dichlorobenzene, the molecular ion peak would be at m/z 146 (for 35Cl isotopes). For this compound, this peak shifts to m/z 150. Computational simulations can predict the likely fragmentation pathways and the relative abundances of the resulting ions. The substitution with deuterium can alter these pathways. For example, the loss of a hydrogen radical (H•) from the parent molecule is a common fragmentation step. In the deuterated analog, the loss of a deuterium radical (D•) would be observed instead, leading to fragment ions with a different m/z value. The relative ease of losing H• versus D• can be influenced by the differences in bond energies, which can be modeled theoretically.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local chemical environment of a nucleus. While deuterium itself is an NMR-active nucleus, its primary effect on 1H and 13C spectra is indirect. The replacement of a hydrogen atom with a deuterium atom causes small but measurable changes in the chemical shifts of nearby nuclei, known as secondary isotope shifts. researchgate.net

These shifts can be predicted with high accuracy using quantum chemical methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts, providing a powerful means to assign complex spectra and validate structural assignments. nih.gov Isotope shifts (nΔC(D) = δC(H) − δC(D)) arise from the subtle changes in vibrationally averaged molecular geometry and electronic structure upon deuteration. researchgate.net These effects are typically small, with two-bond isotope effects (2ΔC(D)) being on the order of 0.1-0.2 ppm.

Below is a table showing hypothetical, yet representative, calculated 13C NMR chemical shifts for 1,3-Dichlorobenzene and the expected secondary isotope shifts in the d4 isotopologue.

| Carbon Atom | Calculated 13C Shift in C6H4Cl2 (ppm) | Expected Isotope Shift nΔC(D) (ppm) | Predicted 13C Shift in C6D4Cl2 (ppm) |

|---|---|---|---|

| C1, C3 (C-Cl) | 134.5 | ~0.15 (2Δ) | ~134.35 |

| C2 (C-H/D) | 128.0 | ~0.30 (1Δ) | ~127.70 |

| C4, C6 (C-H/D) | 130.0 | ~0.30 (1Δ) | ~129.70 |

| C5 (C-H/D) | 126.0 | ~0.30 (1Δ) | ~125.70 |

Calculated shifts for the non-deuterated compound are representative. Isotope shifts are typical expected values for one-bond (1Δ) and two-bond (2Δ) effects and illustrate the general trend.

These computational approaches provide a robust framework for understanding the nuanced effects of isotopic labeling, enabling researchers to predict and interpret the behavior of this compound with a high degree of confidence.

Emerging Research Directions and Future Prospects for 1,3 Dichlorobenzene D4

Development of Novel Synthetic Routes for Site-Specific Deuteration

The synthesis of deuterated aromatic compounds, including 1,3-Dichlorobenzene-d4, is moving beyond traditional methods toward more precise and efficient strategies. Research is increasingly focused on developing novel routes that allow for site-specific deuterium (B1214612) labeling, which is crucial for mechanistic studies and for creating standards with exact deuterium placement.

Current methodologies for producing deuterated aromatics often involve H-D exchange reactions using heavy water (D₂O) under high temperature and pressure, sometimes with a transition metal catalyst. tn-sanso.co.jpgoogle.com While effective for perdeuteration, these methods can lack site-specificity. Emerging techniques aim to overcome this limitation.

Recent advancements in catalysis offer promising avenues. Palladium-catalyzed dehalogenative deuteration, for instance, allows for the precise introduction of deuterium atoms at specific positions on an aromatic ring by replacing a halogen atom with deuterium from D₂ gas or D₂O. acs.orgchemrxiv.orgresearchgate.net This method shows high functional group tolerance, making it suitable for complex molecules. researchgate.netchemistryviews.org Other strategies include:

Transition Metal-Catalyzed H/D Exchange: Using catalysts like ruthenium, iridium, or iron to facilitate the exchange of specific hydrogen atoms with deuterium from a deuterium source. researchgate.netacs.org

Flow Synthesis: The development of flow synthesis methods, potentially using microwave technology, can improve production throughput, enhance reaction efficiency, and reduce the cost associated with expensive deuterium sources like D₂O. tn-sanso.co.jp

Deamination in Deuterated Acids: The deamination of aromatic amines in deuterohypophosphorous acid has been used to label aromatic compounds in specific positions with deuterium. cdnsciencepub.comcdnsciencepub.com

These novel synthetic routes are critical for expanding the availability and lowering the cost of specifically labeled compounds like this compound, thereby broadening their research applications.

Advanced Applications in Multi-Dimensional Analytical Techniques

This compound is an established internal standard in analytical chemistry, particularly in mass spectrometry (MS) coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC). clearsynth.comcarlroth.com Its future lies in its integration into more sophisticated, multi-dimensional analytical workflows.

The primary role of a deuterated internal standard is to improve the precision and accuracy of quantitative analysis. clearsynth.comwisdomlib.org Because it is chemically almost identical to its non-deuterated counterpart (the analyte) but has a different mass, it can be added to a sample in a known quantity at the beginning of the analytical process. musechem.commichigan.gov This allows for correction of variations during sample preparation, injection, and ionization. nih.gov

Future applications will see this compound used in:

Isotope Dilution Mass Spectrometry (IDMS): This is a definitive quantitative technique where the isotopically labeled standard is used to create a calibration curve, enabling highly accurate concentration measurements of the target analyte. michigan.govchem-station.com A recent study on the metabolism of 1,3-dichlorobenzene (B1664543) developed a method for quantifying its isomeric mercapturic acid metabolites in urine using self-synthesized deuterium-labeled analogues in an isotope dilution online-SPE-LC-MS/MS method. mpg.de

Complex Matrix Analysis: In environmental and biological samples, "matrix effects" can suppress or enhance the analyte signal, leading to inaccurate results. clearsynth.com this compound co-elutes with the analyte, experiencing the same matrix effects, thus providing a reliable basis for correction and ensuring precise measurements in complex samples like soil, water, or biological fluids. clearsynth.comnih.gov

High-Resolution Mass Spectrometry: The known isotopic pattern of this compound can be used to calibrate and validate high-resolution mass spectrometers, which are essential for identifying unknown compounds in metabolomics and environmental screening.

The data below illustrates the comparative properties of 1,3-Dichlorobenzene and its deuterated analog, which are fundamental to its application in these advanced analytical techniques.

| Property | 1,3-Dichlorobenzene | This compound |

|---|---|---|

| Chemical Formula | C₆H₄Cl₂ | C₆D₄Cl₂ |

| Molar Mass | 147.00 g/mol | 151.03 g/mol |

| CAS Number | 541-73-1 | 2199-70-4 |

| Boiling Point | 173 °C | 172-173 °C |

| Melting Point | -24.8 °C | -25 to -22 °C |

Integration in Complex Chemical Systems Research

The application of isotopically labeled compounds is expanding from simple quantitative analysis to the investigation of complex chemical and biological systems. This compound is poised to become a valuable tool in such research, particularly in environmental fate and metabolic studies.

By using this compound as a tracer, scientists can track its movement and transformation through various environmental compartments (soil, water, air) and biological systems. simsonpharma.comclearsynth.com This allows for a deeper understanding of:

Reaction Mechanisms: Deuterium labeling helps in elucidating chemical reaction pathways. The kinetic isotope effect—the change in reaction rate upon isotopic substitution—can provide evidence for specific bond-breaking steps in a reaction mechanism. chem-station.comacs.org

Metabolic Pathways: In toxicology and pharmacology, deuterated compounds are used to study how organisms absorb, distribute, metabolize, and excrete chemicals (ADME studies). simsonpharma.comresearchgate.netacs.org For example, a study on the reductive dehalogenation of 2,5-dichlorobenzoate (B1240473) by the anaerobe Desulfomonile tiedjei in D₂O showed that deuterium was specifically incorporated at the position where the chlorine atom was removed, providing insight into the dechlorination mechanism. researchgate.net This principle can be applied using this compound to study the degradation pathways of dichlorobenzenes.

Environmental Fate and Transport: By "spiking" environmental samples with this compound, researchers can monitor its degradation, adsorption to soil particles, and transport in groundwater, providing a clearer picture of the environmental behavior of chlorinated benzenes.

The table below summarizes key research areas where this compound can be integrated.

| Research Area | Application of this compound | Anticipated Outcome |

|---|---|---|

| Environmental Remediation | Tracer for monitoring bioremediation of chlorinated solvents. | Understanding degradation pathways and rates. |

| Toxicology | Standard for quantifying metabolites of 1,3-dichlorobenzene. | Accurate assessment of exposure and metabolic fate. mpg.de |

| Mechanistic Chemistry | Probe for studying kinetic isotope effects in dehalogenation reactions. | Elucidation of reaction mechanisms. chem-station.com |

Broader Implications for Isotope Chemistry and Chemical Metrology

In isotope chemistry , the focus on site-specific deuteration is driving innovation in catalytic processes and reaction control. researchgate.net Understanding the subtle differences in chemical behavior between protiated and deuterated compounds, such as differences in chromatographic retention times or reaction rates (kinetic isotope effect), provides fundamental insights into molecular interactions and reactivity. nih.govcchmc.org These insights are not just academic; they have practical applications, such as in the development of "heavy drugs" where deuteration is used to slow down drug metabolism, thereby improving a drug's pharmacokinetic profile. nih.gov

In chemical metrology , the demand for high-purity, accurately characterized deuterated standards like this compound is essential for ensuring the reliability and comparability of chemical measurements worldwide. clearsynth.com As an internal standard in definitive methods like isotope dilution mass spectrometry, it helps to establish traceability to the International System of Units (SI) for chemical measurements. The availability of reliable deuterated standards underpins the validity of a vast range of analytical data, from clinical diagnostics to environmental monitoring. nih.govsynmr.in

The continued development and application of this compound and similar compounds will therefore not only support specific research projects but also enhance the foundational capabilities of chemical measurement and understanding.

Q & A

Q. How can researchers optimize the synthesis of 1,3-Dichlorobenzene-d4 to achieve high isotopic purity for analytical applications?

Methodological Answer:

- Use deuterium gas (D₂) in catalytic exchange reactions with 1,3-Dichlorobenzene under controlled conditions (e.g., elevated temperature and pressure).

- Monitor isotopic enrichment via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) to verify ≥98 atom% deuterium incorporation .

- Purify via preparative gas chromatography (GC) or fractional distillation to remove non-deuterated impurities.

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

Methodological Answer:

- Employ gas chromatography-mass spectrometry (GC-MS) with a deuterium-specific detector to distinguish isotopic analogs.

- Use high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) detection at 254 nm for non-deuterated contaminant analysis.

- Validate methods with certified reference materials (CRMs) to ensure accuracy .

Q. How should this compound be stored to maintain stability in long-term environmental fate studies?

Methodological Answer:

- Store in amber glass vials under inert gas (e.g., argon) at 2–8°C to minimize photodegradation and isotopic exchange.

- Conduct stability tests using accelerated aging protocols (e.g., elevated temperature) to model long-term storage effects .

Advanced Research Questions

Q. What experimental design strategies mitigate contradictions in environmental partitioning data for this compound?

Methodological Answer:

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as discrepancies in soil-water partition coefficients (Kₛw).

- Use standardized OECD 106 guidelines for batch equilibrium studies, controlling for soil organic carbon content and ionic strength.

- Cross-validate results with isotopic dilution techniques to differentiate sorption from degradation .

Q. How can hyphenated techniques resolve conflicting data on the biodegradation pathways of this compound?

Methodological Answer:

- Combine stable isotope probing (SIP) with high-resolution mass spectrometry (HRMS) to track deuterium-labeled metabolites in microbial communities.

- Design time-series experiments with multiple sampling points to capture transient intermediates.

- Use computational tools like QSAR models to predict metabolite toxicity and persistence .

Q. What advanced statistical methods are suitable for analyzing non-linear degradation kinetics of this compound in aquatic systems?

Methodological Answer:

- Apply mixed-effects models to account for variability in environmental matrices (e.g., pH, dissolved organic matter).

- Use Bayesian hierarchical modeling to integrate prior data on chlorinated benzene degradation rates.

- Validate models with Monte Carlo simulations to quantify uncertainty in half-life estimates .

Q. How can quantum mechanical calculations improve the interpretation of vibrational spectra for this compound?

Methodological Answer:

- Perform density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to simulate infrared (IR) and Raman spectra.

- Compare experimental and theoretical spectra to assign deuterium-sensitive vibrational modes (e.g., C–D stretching at ~2200 cm⁻¹).

- Use molecular dynamics simulations to model solvent effects on spectral shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.